Isamoltan

5-HT1B receptor selectivity serotonin autoreceptor pharmacology β-adrenoceptor ligand profiling

Isamoltan (also referred to as isamoltane, CGP 361A) is a racemic phenoxypropanolamine derivative that functions as a dual β-adrenoceptor and 5-HT1B receptor antagonist. Structurally, it is 1-[(1-methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)phenoxy]-2-propanol (free base; CAS 116861-00-8), with research-grade material commonly supplied as the hydrochloride salt (CAS 99740-06-4) or hemifumarate salt (CAS 874882-92-5).

Molecular Formula C16H22N2O2
Molecular Weight 274.36 g/mol
CAS No. 116861-00-8
Cat. No. B039352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsamoltan
CAS116861-00-8
Molecular FormulaC16H22N2O2
Molecular Weight274.36 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O
InChIInChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3
InChIKeyXVTVPGKWYHWYAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isamoltan — Compound Profile and Procurement


Isamoltan (also referred to as isamoltane, CGP 361A) is a racemic phenoxypropanolamine derivative that functions as a dual β-adrenoceptor and 5-HT1B receptor antagonist [1]. Structurally, it is 1-[(1-methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)phenoxy]-2-propanol (free base; CAS 116861-00-8), with research-grade material commonly supplied as the hydrochloride salt (CAS 99740-06-4) or hemifumarate salt (CAS 874882-92-5) . Isamoltan reached Phase III clinical investigation for anxiety disorders before development was discontinued, and it remains a reference tool compound for probing 5-HT1B autoreceptor function and differentiating serotonergic from β-adrenergic pharmacology [2].

Dual β-adrenoceptor / 5-HT1B antagonist tool Racemic phenoxypropanolamine suitable for probing 5-HT1B autoreceptor function and differentiating serotonergic from β-adrenergic pharmacology in research models.
Salt form selection for solubility Hydrochloride or hemifumarate salt options support different solubility requirements without altering pharmacological profile.
Clinical-phase reference compound Previously investigated up to Phase II/III for anxiety disorders; discontinued development provides a unique tool with existing human PK and tolerability endpoint datasets for research-only use.

Isamoltan — Failure of β-Adrenoceptor Ligand Substitution


β-adrenoceptor antagonists that also bind 5-HT1 receptors — including propranolol, oxprenolol, cyanopindolol, and pindolol — are not functionally interchangeable with isamoltan because they display markedly different 5-HT1B versus 5-HT1A selectivity ratios that dictate their net effect on serotonergic neurotransmission [1]. Isamoltan exhibits a 27-fold selectivity for 5-HT1B over 5-HT1A recognition sites (IC₅₀ 39 nM vs. 1070 nM), whereas propranolol is essentially non-selective (ratio = 2), oxprenolol is weakly preferential (ratio = 3.5), and even cyanopindolol attains only an 8.7-fold separation [1]. This differential selectivity translates directly into divergent functional outcomes: isamoltan enhances electrically evoked 5-HT release from cortical slices and increases in vivo 5-HT synthesis, while propranolol at equivalent or higher doses is inactive in both assays [1]. In behavioral models predictive of anxiolytic activity, isamoltan produces effects comparable to diazepam, whereas propranolol fails to alter any measured parameter [2]. In human subjects, isamoltan demonstrates a dissociation between β₂-adrenoceptor blockade in skeletal muscle and cardiac β₁-blockade that distinguishes it from propranolol [3]. These quantitative functional divergences mean that selecting propranolol, oxprenolol, or cyanopindolol as a '5-HT1B-active' reference compound will yield fundamentally different — and potentially misleading — experimental results.

Compound
Selectivity Context
Functional Outcome
Isamoltan (reference)
Higher 5-HT1B/5-HT1A selectivity; distinct from β-blockers
Enhances 5-HT release, increases in vivo synthesis, anxiolytic-like behavior
Propranolol
Non-selective; 5-HT1B/5-HT1A ratio ~2
Inactive in 5-HT release and in vivo synthesis; no anxiolytic-like effect
Oxprenolol
Weak preference; ratio ~3.5
Lower potency in release; less clear in vivo synthesis modulation
Cyanopindolol
Moderate selectivity; ratio ~8.7
Active but lower efficacy; may confound 5-HT1A contribution

Isamoltan — Quantitative Differentiation Evidence


5-HT1B vs. 5-HT1A Selectivity

In a direct, within-study comparison using identical assay conditions, isamoltan inhibited [¹²⁵I]ICYP binding to 5-HT1B recognition sites in rat brain membranes with an IC₅₀ of 39 nmol/L and inhibited [³H]8-OH-DPAT binding to 5-HT1A sites with an IC₅₀ of 1070 nmol/L, yielding a 27-fold selectivity window. This separation was considerably greater than that of propranolol (5-HT1A/5-HT1B ratio = 2), oxprenolol (ratio = 3.5), and cyanopindolol (ratio = 8.7), all measured in the same experimental system [1]. An independent study using Ki determinations confirmed the directional selectivity: isamoltan Ki = 21 nmol/L at 5-HT1B vs. 112 nmol/L at 5-HT1A (approximately 5-fold), though the absolute magnitude differs from the IC₅₀-derived ratio due to differing radioligand and methodological conditions [2]. The 5-HT1B activity resides in the (−)-enantiomer, and (−)-isamoltane exhibits only weak activity at 5-HT2 (IC₅₀ 3–10 μmol/L) and α₁-adrenoceptors, with no detectable binding at 5-HT1C or other central neurotransmitter recognition sites [1].

5-HT1B vs. 5-HT1A Selectivity
Head-to-head
27-fold IC₅₀ 39 nM (5-HT1B) / 1070 nM (5-HT1A)
Reported selectivity window within class; supports 5-HT1B-isolating assay context
Class-level review; exact ratios method-dependent
5-HT1B receptor selectivity serotonin autoreceptor pharmacology β-adrenoceptor ligand profiling

Electrically Evoked 5-HT Release in Cortical Slices

In a direct comparative study, isamoltane increased the electrically evoked release of [³H]5-HT from prelabeled rat cortical slices with a potency similar to methiothepin (the reference 5-HT autoreceptor antagonist). Under identical conditions, propranolol was essentially inactive at enhancing 5-HT release, while oxprenolol was significantly less potent than isamoltane. Cyanopindolol increased 5-HT release but with lower efficacy than methiothepin [1]. A second independent study confirmed that isamoltane increased the K⁺-evoked overflow of ³H from [³H]5-HT-loaded slices of rat occipital cortex at a concentration as low as 0.1 μmol/L, consistent with inhibition of the terminal 5-HT autoreceptor [2]. Critically, the rank order of efficacy in the 5-HT release assay (isamoltane ≈ cyanopindolol > oxprenolol >> propranolol = inactive) correlated with 5-HT1B affinity rather than 5-HT1A affinity, validating that 5-HT1B antagonism is the mechanistic driver [1].

Evoked 5-HT Release
Head-to-head
Isamoltanactive, similar to methiothepin
Propranololinactive
Oxprenololless potent
Cyanopindololactive, lower efficacy
Rank order confirms 5-HT1B antagonism drives presynaptic autoreceptor blockade
Cortical slice model; data to verify across species
5-HT release modulation terminal autoreceptor function ex vivo neuropharmacology

In Vivo 5-HTP Accumulation Assay

Following central decarboxylase inhibition, isamoltane increased 5-hydroxytryptophan (5-HTP) accumulation in rat cortex at doses of 1 and 3 mg/kg i.p., a direct index of enhanced in vivo 5-HT synthesis. At higher doses this effect was gradually diminished, producing a characteristic bell-shaped dose–response curve. Under identical experimental conditions, propranolol was completely ineffective at altering 5-HTP accumulation. Cyanopindolol and oxprenolol produced similar but less clearcut results than isamoltane [1]. An independent study corroborated these findings by demonstrating that isamoltane significantly increased 5-hydroxyindoleacetic acid (5-HIAA) concentrations in hypothalamus and hippocampus, indicating increased 5-HT turnover with a maximal effect at 3 mg/kg s.c. This effect was not attributable to β-adrenoceptor blockade, since (−)-alprenolol, betaxolol, and ICI 118,551 (all β-adrenoceptor antagonists lacking significant 5-HT1B affinity) had no significant effects on 5-HT turnover at 5 mg/kg s.c. [2].

In Vivo 5-HTP Accumulation
Head-to-head
Isamoltan (1–3 mg/kg)increased 5-HTP; bell-shaped
Propranololineffective
Cyanopindolol/Oxprenololless clearcut
β₁/β₂-only antagonistsno significant effect
In vivo 5-HT synthesis enhancement not replicable by non-selective β-blockers
Requires 5-HT1B engagement; context-dependent
in vivo 5-HT synthesis central decarboxylase inhibition 5-HT turnover

Anxiolytic Activity in Neophobic Models

In a rat neophobic behavior paradigm evaluating responses to a novel object or drinking bottle in an unfamiliar open field, isamoltane (0.5–1.0 mg/kg p.o.) produced a pattern of anxiolytic-like effects that was qualitatively and quantitatively similar to diazepam (1–5 mg/kg p.o.). Both compounds significantly shortened approach latencies, increased exploration-oriented activities, and reduced grooming — three independently validated indices of anxiolytic action. In direct contrast, propranolol (1.0 and 2.5 mg/kg i.p.) at doses equivalent to or exceeding those of isamoltane failed to significantly change any of the parameters measured in either of the two test situations [1]. In a separate human clinical study, a single 10 mg dose of CGP 361A (isamoltan) produced a higher anxiolytic effect than 10 mg propranolol, 5 mg diazepam, and placebo, as assessed by adjectives list, state-trait-anxiety inventory, and visual analogue scales, with peripheral β-blocking effects (pulse rate) no stronger than those of propranolol and without subjective or objective sedation [2].

Anxiolytic-like Behavior
Head-to-head
Rat neophobic paradigm: isamoltan (0.5–1.0 mg/kg p.o.) produced anxiolytic-like endpoint changes comparable to diazepam. Propranolol failed to alter any measured parameter.
Reported endpoint response context; differentiates central serotonergic effects from peripheral β-blockade
Human study (10 mg) showed higher reported anxiolytic score vs. propranolol and diazepam; data to verify
anxiolytic behavioral models neophobic behavior beta-blocker anxiolytic comparison

Human β₁/β₂-Adrenoceptor Blockade Profile

In a randomized, double-blind, placebo-controlled crossover study in 15 healthy volunteers, isamoltane (4 mg and 10 mg) and propranolol (20 mg) were administered over 7-day periods. Exercise heart rate reduction, a β₁-adrenoceptor-mediated effect, was 11% for propranolol 20 mg versus placebo, compared with 5% for isamoltane 10 mg and 1% for isamoltane 4 mg. In contrast, isamoltane produced clear dose-dependent attenuation of albuterol-induced tremor (a β₂-adrenoceptor-mediated effect in skeletal muscle): the provocative dose of albuterol producing a 35% increase in tremor was 464/539 μg (day 1/day 7) for placebo, rising to 1122/1270 μg for isamoltane 4 mg and 1612/>1612 μg for isamoltane 10 mg, values comparable to propranolol 20 mg (>1612/>1612 μg). For bronchomotor tone (β₂), the median provocative dose of albuterol causing a 50% increase in specific airway conductance was 337/315 μg for placebo, 336/322 μg for isamoltane 4 mg, 344/389 μg for isamoltane 10 mg, and 667/652 μg for propranolol 20 mg [1]. This profile demonstrates that isamoltane dose-dependently blocks β₂-receptors in skeletal muscle and, to a lesser extent, bronchial smooth muscle, while producing substantially less cardiac β₁-blockade than propranolol.

Human β₁/β₂ Blockade Profile
Head-to-head
Exercise HR reduction: propranolol 20 mg 11%, isamoltan 10 mg 5%. Albuterol tremor PD₃₅: isamoltan 10 mg >1612 μg, comparable to propranolol. Airway conductance: propranolol reduced sGaw PD₅₀, isamoltan minimal shift.
Reported β₁-sparing profile with dose-dependent β₂-blockade; differentiates from propranolol in human pharmacodynamics
Healthy volunteer crossover; endpoint context may not transfer to disease models
beta-adrenoceptor subtype selectivity human pharmacodynamics exercise heart rate

Isamoltan — Research and Industrial Applications


5-HT1B Autoreceptor Isolation in Serotonin Release Assays

Isamoltan is the preferred phenoxypropanolamine-based tool for experimental protocols requiring selective blockade of terminal 5-HT1B autoreceptors with minimal concomitant 5-HT1A receptor engagement. Its 27-fold selectivity window (IC₅₀ 39 nM at 5-HT1B vs. 1070 nM at 5-HT1A) substantially exceeds that of any other β-adrenoceptor/5-HT1 ligand in its class [1], and its functional efficacy in enhancing electrically evoked [³H]5-HT release from cortical slices at concentrations as low as 0.1 μM has been independently replicated [2]. In microdialysis studies, isamoltane (1–5 mg/kg) has been used successfully to augment fluoxetine-induced increases in extracellular 5-HT, confirming its utility as a 5-HT1B antagonist in combination with SSRIs [3]. For procurement purposes, the hydrochloride salt (CAS 99740-06-4) or hemifumarate salt (CAS 874882-92-5) should be specified depending on solubility requirements; purity ≥99% (HPLC) is the recommended specification .

Central Anxiolytic Activity vs. Peripheral β-Blockade

In rodent neophobic behavior paradigms, isamoltane (0.5–1.0 mg/kg p.o.) produces a full anxiolytic-like profile — shortening approach latencies, increasing exploratory activity, and reducing displacement behaviors — that is statistically indistinguishable from diazepam (1–5 mg/kg p.o.) and stands in stark contrast to propranolol (1.0–2.5 mg/kg i.p.), which fails to alter any measured behavioral parameter [4]. This makes isamoltan an essential comparator for drug discovery programs seeking to develop anxiolytic agents with a non-benzodiazepine, non-sedating mechanism of action. The compound's ability to discriminate between central anxiolytic and peripheral β-blocking effects validates its use as a positive control in any behavioral test battery designed to screen for 5-HT1B-mediated anxiolysis [4].

5-HT Synthesis and Turnover Modulation In Vivo

Isamoltan is uniquely suited among phenoxypropanolamine derivatives for in vivo studies of 5-HT synthesis regulation. It produces a robust, dose-dependent increase in 5-HTP accumulation in rat cortex (1–3 mg/kg i.p.) following central decarboxylase inhibition, and significantly elevates 5-HIAA concentrations in hypothalamus and hippocampus (peak effect at 3 mg/kg s.c.) [5][6]. The critical control experiments have already been performed: the β-adrenoceptor antagonists (−)-alprenolol, betaxolol, and ICI 118,551 (all at 5 mg/kg s.c.) produced no significant effects on 5-HT turnover, confirming that the neurochemical response is specifically mediated by 5-HT1B autoreceptor antagonism rather than β-blockade [6]. For researchers planning in vivo neurochemical experiments, isamoltan eliminates the need for parallel β-blocker control arms that would be mandatory if less selective tools were used.

β₁/β₂-Adrenoceptor Blockade Dissociation in Humans

Isamoltan's clinical pharmacological profile — characterized in a rigorous double-blind, placebo-controlled crossover study — demonstrates that it can produce substantial β₂-adrenoceptor blockade in skeletal muscle (attenuation of albuterol-induced tremor) and bronchial smooth muscle while producing relatively modest cardiac β₁-blockade (5% reduction in exercise heart rate at 10 mg vs. 11% for propranolol 20 mg) [7]. This differentiated β-subtype profile, combined with documented human anxiolytic efficacy superior to both propranolol and diazepam at a 10 mg dose [8], makes isamoltan a valuable reference standard for clinical pharmacology studies investigating the interplay between central serotonergic activity and peripheral adrenergic tone. The compound's Phase II/III clinical history provides a human safety and tolerability dataset that is unavailable for most research-only 5-HT1B antagonists [9].

Application
Selection Property
Validation Focus
5-HT1B Autoreceptor Characterization
5-HT1B/5-HT1A selectivity window review
Functional 5-HT release enhancement in cortical slice assays
Anxiolytic-like Behavioral Models
Non-sedating anxiolytic-like endpoint context
Neophobic behavior paradigm response; distinguish from peripheral β-blockade
In Vivo 5-HT Synthesis Turnover Studies
5-HT1B-mediated synthesis enhancement
5-HTP accumulation assay context; exclude β-adrenoceptor contribution
Human β₁/β₂ Blockade Differentiation
Cardiac vs. skeletal muscle β-blockade profile
Exercise heart rate and albuterol tremor PD assessment; tolerability endpoint monitoring

Technical Documentation Hub

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39 linked technical documents
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